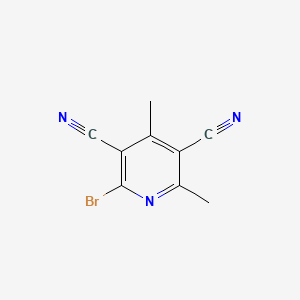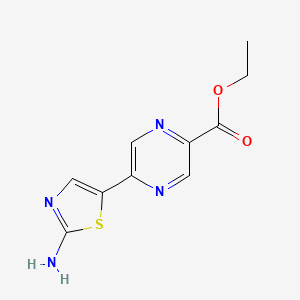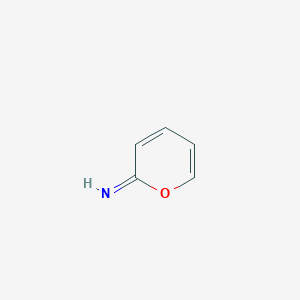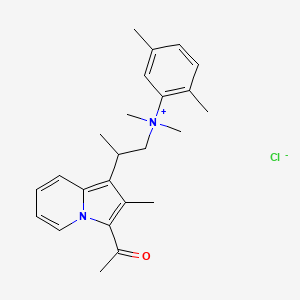![molecular formula C12H16N4 B13093490 N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13093490.png)
N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine is a heterocyclic compound with the molecular formula C12H16N4. This compound is part of the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,2-a]pyrimidine core structure. Common reagents used in these reactions include various amines, aldehydes, and ketones .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and sourcing of raw materials. Companies like ChemScene provide bulk manufacturing and procurement services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclohexylimidazo[1,2-a]pyrimidin-6-one, while reduction may produce this compound derivatives .
Wissenschaftliche Forschungsanwendungen
N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine can be compared with other similar compounds, such as imidazo[1,2-a]pyridine analogues. These compounds share a similar core structure but may differ in their substituents and specific biological activities. For example, imidazo[1,2-a]pyridine analogues have been studied for their anti-tuberculosis activity, highlighting the versatility and potential of this class of compounds .
List of Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine derivatives
- Imidazo[1,2-a]pyridine-3-carboxamides
Eigenschaften
Molekularformel |
C12H16N4 |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine |
InChI |
InChI=1S/C12H16N4/c1-2-4-10(5-3-1)15-11-8-14-12-13-6-7-16(12)9-11/h6-10,15H,1-5H2 |
InChI-Schlüssel |
UZBXFPWYARWLGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=CN3C=CN=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione](/img/structure/B13093439.png)










